N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide

Description

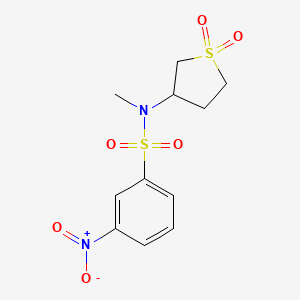

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrahydrothiophene dioxide (thiolan) moiety and a nitro-substituted benzene ring. The compound’s structure includes a sulfonamide bridge connecting the thiolan ring (providing conformational rigidity and polarity) and a 3-nitrobenzene group (imparting electron-withdrawing properties). This structural combination is significant in medicinal chemistry, where sulfonamides are explored for their biological activity, including enzyme inhibition or antimicrobial effects .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S2/c1-12(10-5-6-20(16,17)8-10)21(18,19)11-4-2-3-9(7-11)13(14)15/h2-4,7,10H,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWFZMQMMOMSYBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiolane ring. One common method involves the reaction of 3-aminothiolane with carbon disulfide in the presence of a strong base such as potassium hydroxide. This reaction forms the dithiocarbamate intermediate, which is then oxidized to introduce the dioxo groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. Solvent selection is critical, with ethanol or a mixture of ethanol and dimethylformamide (DMF) often providing the best results. The reaction is typically carried out under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be further oxidized to introduce additional oxygen atoms.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the thiolane ring can produce sulfone derivatives .

Scientific Research Applications

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The nitro group may also contribute to its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Substituent Variations on the Benzene Ring

The nitro group at the 3-position of the benzene ring distinguishes this compound from analogs with other substituents:

- N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide (): Replacing the nitro group with a methoxy (-OCH₃) group alters electronic properties. In contrast, the methoxy group is electron-donating, which may reduce reactivity but improve solubility in polar solvents .

Variations in the N-Alkyl/Aryl Groups

The methyl group on the sulfonamide nitrogen is a critical feature. Analogs with bulkier substituents exhibit distinct physicochemical and pharmacological profiles:

- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-3-nitrobenzenesulfonamide (): The isobutyl group (2-methylpropyl) increases steric hindrance compared to methyl. This could reduce membrane permeability but enhance binding specificity to hydrophobic enzyme pockets. The CAS number for this compound is 874787-96-9 .

- N-Alkyl/Aryl analogs (): Compounds with longer alkyl chains (e.g., N-hexyl, N-octyl) or aryl groups (e.g., N-benzyl, N-phenyl) demonstrate varied lipophilicity and metabolic stability. For instance, N-benzyl derivatives may exhibit stronger π-π interactions with aromatic residues in proteins, while longer alkyl chains could prolong half-life due to reduced renal clearance .

Core Structural Modifications

The thiolan ring (tetrahydrothiophene dioxide) is a unique feature compared to simpler sulfonamide backbones:

- Non-cyclic analogs: Sulfonamides lacking the thiolan ring (e.g., linear alkyl or aryl sulfonamides) often show reduced conformational stability and polarity. The thiolan ring’s rigidity may enhance target binding by pre-organizing the molecule in a bioactive conformation .

Physicochemical and Pharmacological Data

Table 1: Comparative Properties of Selected Sulfonamide Analogs

Q & A

Q. What are the standard synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-methyl-3-nitrobenzene-1-sulfonamide, and how are reaction conditions optimized for yield?

- Methodological Answer : The synthesis typically involves reacting 3-nitrobenzenesulfonyl chloride with a thiolane derivative (e.g., N-methyl-1,1-dioxothiolan-3-amine) in the presence of a base like triethylamine to facilitate sulfonamide bond formation. Reaction conditions such as solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios are critical for minimizing by-products. Post-reaction purification via silica gel chromatography or recrystallization ensures high purity (>95%) .

Q. Which spectroscopic and crystallographic techniques are employed for structural elucidation of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., sulfonamide NH, thiolane methyl groups) and confirms connectivity.

- Infrared (IR) Spectroscopy : Validates functional groups (e.g., S=O stretching at ~1350–1150 cm⁻¹, NO₂ symmetric/asymmetric stretches).

- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the benzene and thiolane rings (see structural analogs in for methodology) .

Q. What in vitro assays are used for preliminary screening of biological activity (e.g., antimicrobial or enzyme inhibition)?

- Methodological Answer :

- Microbroth Dilution Assays : Determine minimum inhibitory concentration (MIC) against pathogens like Staphylococcus aureus or Candida albicans.

- Enzyme Inhibition Assays : Measure IC50 values using fluorometric or colorimetric substrates (e.g., for kinases or hydrolases).

- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK293) assess selectivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereochemical purity during synthesis?

- Methodological Answer :

- Chiral Catalysts : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry at the thiolane ring.

- Dynamic Kinetic Resolution : Employ conditions that favor a single diastereomer through temperature-controlled equilibration.

- Advanced Purification : Chiral HPLC or simulated moving bed (SMB) chromatography isolates enantiomers .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial efficacy) across different studies?

- Methodological Answer :

- Variable Control : Replicate assays under standardized conditions (pH, temperature, cell density).

- Compound Purity : Re-test batches with LC-MS or NMR to confirm absence of impurities.

- Mechanistic Follow-Up : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinity (e.g., sulfonamide-enzyme interactions) .

Q. What computational and experimental approaches are integrated to elucidate the compound's mechanism of action against enzymatic targets?

- Methodological Answer :

- Molecular Docking : Predict binding modes using software like AutoDock Vina (e.g., sulfonamide H-bonding with catalytic residues).

- Mutagenesis Studies : Engineer enzyme variants (e.g., alanine scanning) to confirm critical binding sites.

- Kinetic Analysis : Measure substrate turnover rates via stopped-flow spectroscopy to assess competitive vs. non-competitive inhibition .

Q. How do structural modifications (e.g., nitro group substitution) alter the compound's reactivity and bioactivity?

- Methodological Answer :

- Electrophilic Aromatic Substitution : Replace the nitro group with halogens or methoxy groups using HNO3/H2SO4 or Friedel-Crafts conditions.

- SAR Analysis : Compare MIC/IC50 values of derivatives to identify critical substituents.

- DFT Calculations : Model electronic effects (e.g., nitro group’s electron-withdrawing impact on sulfonamide acidity) .

Data Contradiction Analysis

Q. Why might this compound exhibit variable enzyme inhibition potency in different assay formats (e.g., fluorescence vs. radiometric)?

- Methodological Answer :

- Substrate Interference : Fluorescent tags may sterically hinder binding; validate with label-free formats like SPR.

- Redox Activity : Nitro groups in the compound may quench fluorescent signals, leading to false negatives.

- Buffer Compatibility : Assess inhibition in varying ionic strengths/pH to identify assay-specific artifacts .

Research Gaps and Future Directions

Q. What unexplored applications exist for this compound in material science or catalysis?

- Methodological Answer :

- Coordination Chemistry : Screen for metal-binding capacity (e.g., with Pd or Cu) to develop asymmetric catalysts.

- Polymer Synthesis : Incorporate into sulfonated polymers for proton-exchange membranes (test conductivity via electrochemical impedance spectroscopy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.